4-(Trifluoromethyl)nicotinohydrazide
Overview
Description
4-(Trifluoromethyl)pyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H6F3N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. The trifluoromethyl group attached to the pyridine ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Result of Action
It’s known that trifluoromethylpyridine derivatives have applications in the agrochemical and pharmaceutical industries .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(Trifluoromethyl)pyridine-3-carbohydrazide are not fully understood due to limited available data. It is known that TFMP derivatives interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Cellular Effects
The cellular effects of 4-(Trifluoromethyl)pyridine-3-carbohydrazide are currently unknown due to the lack of specific studies. Tfmp derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(Trifluoromethyl)pyridine-3-carbohydrazide is not well-studied. Tfmp derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyridine-3-carbohydrazide typically involves the reaction of 4-(Trifluoromethyl)pyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of 4-(Trifluoromethyl)pyridine-3-carbohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its chemical properties.
Substitution: The trifluoromethyl group or the hydrazide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound is structurally similar but lacks the hydrazide group.
2-Fluoro-4-(trifluoromethyl)pyridine: Another derivative with a fluorine atom at the 2-position instead of the hydrazide group.
4-(Trifluoromethyl)nicotinic acid: Similar structure with a carboxylic acid group instead of the hydrazide
Uniqueness
4-(Trifluoromethyl)pyridine-3-carbohydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrazide group provides opportunities for further chemical modifications .
Properties
IUPAC Name |
4-(trifluoromethyl)pyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-1-2-12-3-4(5)6(14)13-11/h1-3H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQRJTGWIXTZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380642 | |
Record name | 4-(trifluoromethyl)pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-84-9 | |
Record name | 4-(Trifluoromethyl)-3-pyridinecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(trifluoromethyl)pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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